molecular formula C26H27N3O2 B10796338 N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide

N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B10796338
M. Wt: 413.5 g/mol
InChI Key: OBJNNBMWUAKVOJ-UHFFFAOYSA-N
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Description

MMV666071 is a compound identified as part of the Malaria Box, a collection of compounds aimed at discovering new treatments for malaria. The Malaria Box was created by the Medicines for Malaria Venture to provide researchers with a diverse set of chemical structures that have shown activity against the malaria parasite, Plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMV666071 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. general synthetic methods for similar compounds often involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and isolation of the final product using chromatography techniques.

Industrial Production Methods: Industrial production of MMV666071 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification methods such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: MMV666071 can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in MMV666071 and the reaction conditions used.

Scientific Research Applications

MMV666071 has several scientific research applications, particularly in the field of malaria research. It has shown activity against the malaria parasite, making it a potential candidate for drug development . Additionally, MMV666071 may have applications in:

    Chemistry: As a reference compound for studying structure-activity relationships.

    Biology: For investigating the biological pathways affected by the compound.

    Medicine: As a potential therapeutic agent for malaria and other parasitic diseases.

    Industry: For developing new antimalarial drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of MMV666071 involves inhibiting specific enzymes or pathways critical for the survival of the malaria parasite. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s ability to replicate and survive within the host .

Comparison with Similar Compounds

Uniqueness: MMV666071 is unique due to its specific chemical structure and the particular biological activity it exhibits against the malaria parasite. Its distinct mechanism of action and potential for drug development make it a valuable compound for further research.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27N3O2/c1-18-6-11-23(31-18)17-29-14-12-20(13-15-29)26(30)27-22-9-7-19(8-10-22)25-16-21-4-2-3-5-24(21)28-25/h2-11,16,20,28H,12-15,17H2,1H3,(H,27,30)

InChI Key

OBJNNBMWUAKVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5N4

Origin of Product

United States

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